molecular formula C17H14N2O4 B2671530 2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 893696-91-8

2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2671530
CAS No.: 893696-91-8
M. Wt: 310.309
InChI Key: CSUPYDPZEZLDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized using various methods. For instance, one method involves the reaction of 1,3-dielectrophilic components with urea derivatives in the presence of K2CO3 . Another method involves the use of organolithium reagents .


Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific structure of “2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” would include additional functional groups attached to this basic pyrimidine structure.


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Hydrogen-Bonded Frameworks and Sheets

Studies on related pyrimidinecarbaldehydes have shown that these compounds can form complex hydrogen-bonded frameworks and sheets. For instance, molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde and 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde exhibit polarized electronic structures and can be linked into three-dimensional framework structures or sheets through a combination of hydrogen bonds (Low et al., 2007). This indicates the potential of similar compounds for constructing molecular frameworks with specific properties, relevant for material science and molecular engineering.

Synthetic Applications and Heterocyclic Chemistry

Another area of application is in the synthesis of pyrido[2,3-d]pyrimidines and related heterocycles from aminopyrimidinecarbaldehydes (Perandones & Soto, 1998). These processes are essential in heterocyclic chemistry, where pyrimidines and related structures are of significant interest due to their presence in many biologically active compounds. The ability to synthesize these structures efficiently opens up possibilities for drug discovery and the development of new materials.

Novel Synthetic Pathways

The compound and its derivatives also highlight the potential for novel synthetic pathways in organic chemistry. For example, the synthesis of various heterocycles with masked or unmasked aldehyde functionality using similar compounds demonstrates the versatility and utility of pyrimidine derivatives in creating complex organic molecules (Mahata et al., 2003). These synthetic strategies could be applied in the development of new pharmaceuticals, agrochemicals, and organic materials.

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

Future Directions

Research into pyrimidines and their derivatives continues to be an active area of study, given their wide range of pharmacological effects . Future research may focus on developing new synthesis methods, exploring their mechanisms of action, and investigating their potential uses in medicine.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-11-6-5-9-19-15(11)18-16(12(10-20)17(19)21)23-14-8-4-3-7-13(14)22-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUPYDPZEZLDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.